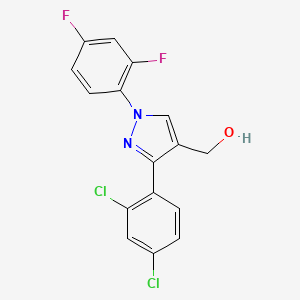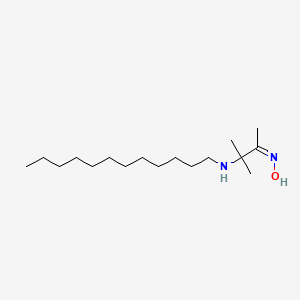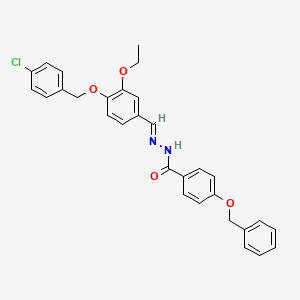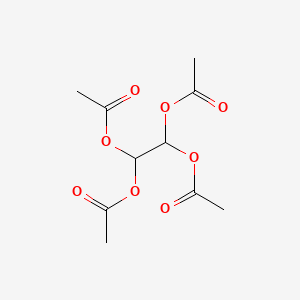![molecular formula C18H17FN4O3S B12004614 5-(2-fluorophenyl)-4-{[(E)-(2,4,5-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B12004614.png)
5-(2-fluorophenyl)-4-{[(E)-(2,4,5-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-fluorophenyl)-4-{[(E)-(2,4,5-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide, also known by its systematic IUPAC name, is a complex organic compound with the following structural formula:
Structure:C17H18FNO3S
This compound belongs to the class of 1,2,4-triazoles and contains a hydrosulfide functional group. The presence of the fluorophenyl and trimethoxyphenyl substituents adds to its complexity.
Preparation Methods
Synthetic Routes
The synthesis of 5-(2-fluorophenyl)-4-{[(E)-(2,4,5-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide involves several steps. One common synthetic route includes the following:
Condensation Reaction:
Industrial Production Methods
Industrial-scale production of this compound typically involves modifications of the synthetic route described above. Optimization for yield, scalability, and cost-effectiveness is crucial.
Chemical Reactions Analysis
5-(2-fluorophenyl)-4-{[(E)-(2,4,5-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide can undergo various chemical reactions:
Oxidation: It may be oxidized to form corresponding sulfoxide or sulfone derivatives.
Reduction: Reduction of the triazole ring can yield the corresponding hydrazine or amine.
Substitution: The fluorophenyl group can undergo substitution reactions.
Common reagents and conditions depend on the specific transformation. Major products include the sulfoxide, sulfone, and various substituted derivatives.
Scientific Research Applications
This compound finds applications in:
Medicine: It may exhibit biological activity, making it relevant for drug discovery.
Chemical Research: As a novel 1,2,4-triazole derivative, it can serve as a building block for designing new compounds.
Industry: Its unique structure may have applications in materials science or catalysis.
Mechanism of Action
The exact mechanism of action remains an active area of research. Potential molecular targets and pathways involve interactions with enzymes, receptors, or cellular components. Further studies are needed to elucidate its effects fully.
Comparison with Similar Compounds
While there are other 1,2,4-triazole derivatives, the combination of the fluorophenyl and trimethoxyphenyl groups in 5-(2-fluorophenyl)-4-{[(E)-(2,4,5-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide makes it unique. Similar compounds include other triazoles and hydrosulfides.
Properties
Molecular Formula |
C18H17FN4O3S |
|---|---|
Molecular Weight |
388.4 g/mol |
IUPAC Name |
3-(2-fluorophenyl)-4-[(E)-(2,4,5-trimethoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C18H17FN4O3S/c1-24-14-9-16(26-3)15(25-2)8-11(14)10-20-23-17(21-22-18(23)27)12-6-4-5-7-13(12)19/h4-10H,1-3H3,(H,22,27)/b20-10+ |
InChI Key |
ZSPXCOWXRWKDQY-KEBDBYFISA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1/C=N/N2C(=NNC2=S)C3=CC=CC=C3F)OC)OC |
Canonical SMILES |
COC1=CC(=C(C=C1C=NN2C(=NNC2=S)C3=CC=CC=C3F)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-((E)-{[3-(4-Tert-butylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]imino}methyl)-1,3-benzenediol](/img/structure/B12004542.png)
![3-[3-(Benzyloxy)phenyl]-N'-[(E)-1-(3,4-dichlorophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12004553.png)

![[2-methoxy-4-[(E)-[[2-(2-methoxyphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 4-propoxybenzoate](/img/structure/B12004561.png)
![[2-methoxy-4-[(E)-(naphthalene-1-carbonylhydrazinylidene)methyl]phenyl] 3,4-dichlorobenzoate](/img/structure/B12004575.png)


![Methyl 2-(4-(dimethylamino)benzylidene)-5-(4-(methoxycarbonyl)phenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12004599.png)

![2-(3,4-dimethylphenoxy)-N'-[(E)-(2-hydroxyquinolin-3-yl)methylidene]acetohydrazide](/img/structure/B12004623.png)
![4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate](/img/structure/B12004630.png)


![2-(1-Naphthyl)-N-[2,2,2-trichloro-1-({[(2,4-dimethylphenyl)amino]carbonothioyl}amino)ethyl]acetamide](/img/structure/B12004643.png)
